molecular formula C12H9N B12087491 Biphenylen-2-amine CAS No. 55716-75-1

Biphenylen-2-amine

Cat. No.: B12087491
CAS No.: 55716-75-1
M. Wt: 167.21 g/mol
InChI Key: NCIHXLNXNJCGIR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Biphenylenamine can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). This method typically uses isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid .

Industrial Production Methods: Industrial production of 2-Biphenylenamine often involves the catalytic hydrogenation of nitro compounds or the reduction of nitrobenzene derivatives. These methods are preferred due to their scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Biphenylenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Biphenylenamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-inflammatory and analgesic agent.

    Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Biphenylenamine involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 2-Biphenylenamine is unique due to its biphenyl structure, which provides distinct chemical properties and reactivity compared to simpler amines.

Properties

IUPAC Name

biphenylen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIHXLNXNJCGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627241
Record name Biphenylen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55716-75-1
Record name Biphenylen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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